![molecular formula C16H12N2O3S B5589802 N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-2-furamide](/img/structure/B5589802.png)
N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-2-furamide” is a compound with the formula C16H12N2O3S . It is also known as “2-Furancarboxamide, N-[2-(aminocarbonyl)-5-phenyl-3-thienyl]-” or "N-(2-Carbamoyl-5-phenylthiophen-3-yl)furan-2-carboxamide" .
Molecular Structure Analysis
The molecular structure of “N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-2-furamide” can be represented by the InChI string: InChI=1S/C16H12N2O3S/c17-15(19)14-11(18-16(20)12-7-4-8-21-12)9-13(22-14)10-5-2-1-3-6-10/h1-9H, (H2,17,19) (H,18,20) .Scientific Research Applications
Anticancer Activity
Thiophene derivatives, such as N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide, have shown promise in anticancer research. The compound’s ability to interact with various biological targets makes it a potential candidate for developing novel anticancer drugs. Its structural features allow for the inhibition of kinases, which are enzymes often implicated in cancer progression .
Anti-inflammatory and Analgesic Effects
The compound’s structural similarity to other thiophene derivatives that exhibit anti-inflammatory and analgesic properties suggests potential applications in treating inflammatory diseases and pain management. Research into thiophene derivatives has demonstrated their effectiveness in reducing inflammation and pain sensation, which could be explored further with this specific compound .
Antimicrobial Properties
N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide may possess antimicrobial properties, making it useful in the development of new antibiotics. Thiophene compounds have been reported to be effective against a variety of microbial strains, indicating the potential for this compound to contribute to the fight against resistant bacteria .
Antipsychotic and Anti-anxiety Medications
The compound’s influence on central nervous system receptors could be harnessed to develop new medications for psychiatric conditions. Thiophene derivatives have been associated with antipsychotic and anti-anxiety effects, which could be beneficial in treating disorders such as schizophrenia and generalized anxiety disorder .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives have applications in material science, such as in the fabrication of light-emitting diodes (LEDs). The electronic properties of thiophene make it suitable for use in organic semiconductors, which are critical components in the development of flexible and efficient electronic devices .
Corrosion Inhibition
In the field of industrial chemistry, thiophene derivatives can act as corrosion inhibitors for metals. This application is particularly relevant in protecting infrastructure and machinery from degradation, thereby extending their lifespan and reducing maintenance costs .
properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c17-14(19)11-9-13(10-5-2-1-3-6-10)22-16(11)18-15(20)12-7-4-8-21-12/h1-9H,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMKFNNGZKCOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CO3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.